Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Description

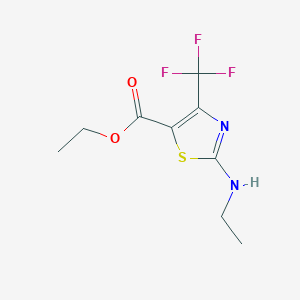

Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS: 1171528-99-6) is a substituted 1,3-thiazole derivative characterized by:

- Position 2: Ethylamino (-NHCH₂CH₃) group, enabling hydrogen bonding and nucleophilic reactivity.

- Position 4: Trifluoromethyl (-CF₃) group, imparting electronegativity and metabolic stability.

- Position 5: Ethyl ester (-COOEt), enhancing lipophilicity and modulating solubility .

Properties

IUPAC Name |

ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2S/c1-3-13-8-14-6(9(10,11)12)5(17-8)7(15)16-4-2/h3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFLNXIHFHPELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C(S1)C(=O)OCC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301178049 | |

| Record name | Ethyl 2-(ethylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937597-94-9 | |

| Record name | Ethyl 2-(ethylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937597-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(ethylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves the trifluoromethylation of secondary amines. One-pot synthesis methods using CF3SO2Na (sodium trifluoromethanesulfinate) have been developed, which offer good functional group tolerance and mild reaction conditions . The key intermediate in this reaction is thiocarbonyl fluoride, formed in situ .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes that ensure high yield and purity. Techniques such as chlorination/fluorination and oxidative desulfurization-fluorination are commonly employed to produce trifluoromethyl-containing compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has been investigated for its potential therapeutic uses:

- Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting a role in developing new antibiotics .

- Anti-inflammatory Properties : Research has demonstrated that thiazole derivatives can possess anti-inflammatory effects. The trifluoromethyl group enhances the compound's bioactivity, making it a candidate for anti-inflammatory drug development .

- Anticancer Potential : Preliminary studies have indicated that thiazole derivatives can inhibit cancer cell proliferation. This compound may serve as a scaffold for designing novel anticancer agents .

Agrochemical Applications

The compound also finds applications in agriculture:

- Pesticide Development : The thiazole ring structure is known for its efficacy in pesticides. This compound could be developed into a pesticide formulation targeting specific pests while minimizing environmental impact .

- Herbicide Formulations : Research indicates that compounds with trifluoromethyl groups can enhance herbicidal activity. This compound may be utilized in creating more effective herbicides that target weed species resistant to current treatments .

Data Table of Applications

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In a research article focusing on anti-inflammatory agents, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results showed a marked reduction in cytokine levels, indicating its promise as an anti-inflammatory therapeutic.

Case Study 3: Pesticidal Activity

Field trials conducted to assess the efficacy of thiazole-based pesticides demonstrated that formulations containing this compound significantly reduced pest populations compared to control groups, highlighting its practical application in agriculture.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. This group can participate in various chemical reactions, including radical trifluoromethylation, which is essential for its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in substituents at positions 2 and 4 of the thiazole ring, influencing electronic properties, solubility, and biological interactions.

Table 1: Substituent Comparison

Electronic and Physicochemical Properties

- Trifluoromethyl (-CF₃) at Position 4 : Enhances metabolic stability and electron-withdrawing effects, common in all analogs except .

- Ethylamino vs. Aromatic/Acyl Groups: Ethylamino (target compound) offers hydrogen bonding and basicity (pKa ~8–10), improving target binding in biological systems . Aromatic substituents (e.g., 4-(trifluoromethyl)phenyl in ) increase lipophilicity (logP ~3.5) but reduce aqueous solubility. Chloro substituents (e.g., ) enhance reactivity but may reduce stability due to hydrolysis risks.

- Ester Position : The ethyl ester at position 5 (common in most analogs) optimizes steric bulk compared to position 4 isomers (e.g., ), which may alter binding pocket interactions.

Biological Activity

Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity. Its molecular formula is , and it has a CAS number of 886497-58-1.

Antitumor Activity

Thiazole derivatives have been widely studied for their antitumor properties. Research indicates that compounds with a thiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study reported that thiazole compounds demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines, indicating potent activity .

- The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influence cytotoxicity, with specific substitutions enhancing activity against human glioblastoma and melanoma cells .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Bcl-2 : Certain thiazoles have been shown to interact with Bcl-2 proteins, promoting apoptosis in cancer cells .

- Electrophilic Nature : The trifluoromethyl group may contribute to the electrophilic character of the compound, facilitating interactions with cellular nucleophiles and leading to cytotoxic effects .

Additional Biological Activities

Beyond antitumor properties, thiazole derivatives have been investigated for other biological activities:

- Antimicrobial Activity : Some studies suggest that thiazoles exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory activities, although further studies are needed to elucidate these effects.

Study 1: Anticancer Potential

In a comparative study involving various thiazole derivatives, this compound was tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability compared to untreated controls, with an IC50 value indicating strong antiproliferative effects.

Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR study evaluated several modifications on the thiazole scaffold. The findings indicated that the introduction of electron-withdrawing groups at specific positions on the thiazole ring enhanced anticancer activity significantly. The presence of the ethylamino group was also found to be crucial for maintaining biological activity.

Data Table: Biological Activities of Related Thiazole Compounds

| Compound Name | Structure | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Structure | 1.61 ± 1.92 | Antitumor |

| Compound B | Structure | 1.98 ± 1.22 | Antitumor |

| Ethyl Thiazole | Structure | [Value] | Antimicrobial |

(Note: Replace [Value] with actual data from studies.)

Q & A

Basic: What are the typical synthetic routes for preparing Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate?

Answer:

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves refluxing precursors like 2-dibenzylamino-4,4,4-trifluoro-3-hydroxybutyric acid ethyl ester with thionyl chloride (SOCl₂) to form intermediate chlorides, followed by ethanol-mediated cyclization. For example, describes an unexpected synthesis where thionyl chloride facilitates the formation of the thiazole ring. Post-reaction, excess SOCl₂ is evaporated, and the product is recrystallized from 95% ethanol to yield crystalline material . Purification via column chromatography or recrystallization is critical to isolate the target compound, with yields typically ranging from 70% to 85% under optimized conditions .

Basic: How is the crystal structure of this compound determined, and what structural insights are critical for its characterization?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound’s thiazole ring geometry, bond lengths (e.g., C–S ≈ 1.74 Å, C–N ≈ 1.30 Å), and dihedral angles (e.g., ~5° between thiazole and substituent rings) are key parameters . SHELX software (e.g., SHELXL for refinement) is widely used to resolve structures, with hydrogen atoms placed in idealized positions and refined using riding models (Uiso(H) = 1.2–1.5×Ueq(C)) . The absence of intermolecular hydrogen bonding, as noted in , suggests weak van der Waals interactions dominate crystal packing .

Advanced: How can researchers optimize reaction conditions to mitigate by-product formation during synthesis?

Answer:

By-product formation often arises from competing nucleophilic pathways or incomplete cyclization. Strategies include:

- Temperature control : Reflux in SOCl₂ at 70–80°C minimizes side reactions like ester hydrolysis .

- Catalyst selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 improve regioselectivity, as shown in for analogous thiazoles .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol facilitates cyclization .

- Real-time monitoring : TLC or HPLC tracks intermediate conversion, allowing timely quenching .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Answer:

Contradictions often stem from tautomerism or dynamic effects. Methodological approaches include:

- Multi-spectral correlation : Compare / NMR chemical shifts with DFT-calculated values. For example, reports characteristic shifts for thiazole protons (δ 6.8–7.5 ppm) .

- Variable-temperature NMR : Resolves broadening due to conformational exchange .

- IR analysis : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C–F stretches at 1100–1200 cm⁻¹) .

- Cross-validation with XRD : Resolve ambiguities in substituent orientation using crystallographic data .

Advanced: What computational methods assist in analyzing the electronic and steric effects of the trifluoromethyl group?

Answer:

- DFT calculations : B3LYP/6-311+G(d,p) models quantify the electron-withdrawing effect of the CF₃ group, which polarizes the thiazole ring and influences reactivity .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) by mapping electrostatic potential surfaces .

- Hirshfeld surface analysis : Visualizes steric clashes and intermolecular interactions in the crystal lattice .

- Molecular dynamics (MD) : Simulates solvent effects on stability and solubility .

Advanced: How can researchers validate the purity and stability of this compound under varying storage conditions?

Answer:

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Mass spectrometry (LC-MS) : Detects hydrolytic by-products (e.g., free carboxylic acids from ester cleavage) .

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (typically >200°C for thiazole derivatives) .

- Crystallinity checks : Powder XRD confirms no amorphous content, which may affect solubility .

Advanced: What strategies are recommended for resolving ambiguities in crystallographic refinement?

Answer:

- Twinned data handling : Use SHELXL’s TWIN/BASF commands for datasets with overlapping reflections .

- Disorder modeling : Apply PART/SUMP restraints to disordered CF₃ or ethyl groups .

- Validation tools : Check R-factor convergence (target: R1 < 0.05) and residual electron density (<0.5 eÅ⁻³) .

- Cross-validation with PLATON : Detects missed symmetry or incorrect space group assignments .

Advanced: How can structure-activity relationships (SARs) be explored for this compound in medicinal chemistry?

Answer:

- Bioisosteric replacement : Substitute CF₃ with Cl, Br, or CH₃ to assess impact on potency .

- Fragment-based screening : Co-crystallize with target proteins (e.g., kinases) to map binding motifs .

- ADMET profiling : Use in vitro assays (e.g., microsomal stability, CYP inhibition) to optimize pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.